4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Vue d'ensemble

Description

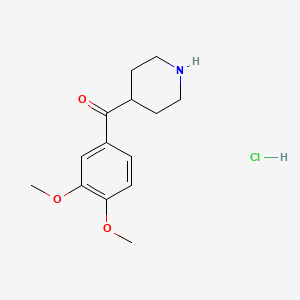

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H19NO3·HCl and a molecular weight of 285.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Amide Coupling Reactions

The compound serves as a key amine precursor for amide bond formation. Its piperidine nitrogen reacts with activated carboxylic acids under standard coupling conditions:

Key Observations :

-

HATU and triethylamine in DMF are optimal for high-yielding couplings at mild temperatures .

-

Microwave-assisted reactions reduce reaction times while maintaining efficiency .

Alkylation and Nucleophilic Substitution

The piperidine nitrogen undergoes alkylation with electrophilic reagents:

*Reported for a structurally analogous piperidine derivative .

Mechanistic Notes :

-

Alkylation typically proceeds via SN2 mechanisms due to the piperidine’s nucleophilic nitrogen .

-

Polar aprotic solvents (e.g., methylene chloride) enhance reaction rates .

Hydrogenation and Reduction

The dimethoxybenzoyl group and piperidine ring participate in hydrogenation:

Critical Parameters :

-

Platinum oxide (PtO₂) ensures selective reduction without over-hydrogenation of aromatic rings .

-

Solvent mixtures (e.g., acetic acid:methanol) optimize catalyst activity .

Functional Group Transformations

The dimethoxybenzoyl moiety undergoes electrophilic aromatic substitution (EAS) and oxidation:

-

EAS : The electron-rich aromatic ring reacts with bromine or nitrating agents, though direct examples are scarce in literature.

-

Oxidation : Under strong oxidizing conditions (e.g., Dess-Martin periodinane), benzhydrol intermediates revert to benzophenones .

Stability and Side Reactions

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride has been investigated for its therapeutic potential in treating various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by inhibiting critical cellular processes. It has shown efficacy against colon, ovarian, and pancreatic cancer cells by destabilizing the thymidylate synthase (hTS) dimer, leading to increased proteasomal degradation of the enzyme .

- Neuropharmacology : Research suggests that it may interact with neurotransmitter receptors involved in cellular signaling pathways, potentially offering new avenues for treating neurological disorders.

Biological Applications

The compound is also studied for its interactions with biological targets:

- Receptor Binding : Initial investigations have shown that it may bind to specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its pharmacological profile and therapeutic applications .

- Cellular Mechanisms : Studies have indicated that it can affect intracellular signaling pathways, which are vital for various cellular functions .

Industrial Applications

In addition to its medicinal uses, this compound serves as an important intermediate in organic synthesis. It is utilized in the development of new materials and chemical products within various industries.

Case Study 1: Anticancer Mechanism

A study focusing on the compound's anticancer properties demonstrated that it inhibits hTS in cancer cells, leading to reduced levels of this enzyme. This was correlated with decreased tumor growth in mouse models of pancreatic cancer when treated with the compound compared to controls .

Case Study 2: Neuropharmacological Effects

Another investigation explored the compound's effects on neurotransmitter systems. The results indicated that it could modulate receptor activity related to pain and gastrointestinal motility disorders, suggesting potential applications as a therapeutic agent for these conditions .

Summary of Research Findings

| Application Area | Mechanism of Action | Evidence |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of hTS | IC50 values from MTT assays; tumor growth reduction in vivo |

| Neuropharmacology | Modulation of neurotransmitter receptor activity | Binding affinity studies; effects on GI motility |

| Industrial Synthesis | Intermediate for organic compounds | Utilization in new material development |

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride can be compared with other similar compounds, such as:

- 4-(2-Methoxybenzoyl)piperidine hydrochloride

- 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride

- 3-(3,4-Dimethoxybenzyl)piperidine hydrochloride

These compounds share structural similarities but differ in the position and number of methoxy groups or the nature of the substituent on the piperidine ring. The unique properties of this compound, such as its specific substitution pattern, contribute to its distinct chemical behavior and research applications .

Activité Biologique

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHClNO

- Molecular Weight: 320.81 g/mol

- CAS Number: 128261-84-7

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds containing piperidine structures. For example, novel derivatives have shown significant antiproliferative effects against human leukemic cell lines (K562 and CEM), with IC values ranging from 1.6 to 8.0 μM for certain derivatives . This suggests that this compound may also possess similar properties.

Antimicrobial Properties

Recent findings indicate that piperidine analogs exhibit antimicrobial activity. Specifically, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) showing promising results against pathogens like M. tuberculosis and other Gram-positive bacteria .

Study 1: Antileukemic Activity

A study focused on the synthesis and biological evaluation of piperidinyl derivatives highlighted their antileukemic properties. The tested compounds showed good antiproliferative activity against K562 cells, indicating that modifications in the piperidine structure can enhance therapeutic efficacy .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 9c | 2.5 | K562 |

| 10f | 3.2 | CEM |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effectiveness of piperidine derivatives against M. tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 0.5 μg/mL against resistant strains, suggesting a strong potential for development into therapeutic agents .

| Compound | MIC (μg/mL) | Strain |

|---|---|---|

| DMK-20 | 0.5 | H37Rv |

| DMK-16 | 2 | Spec. 210 |

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-12-4-3-11(9-13(12)18-2)14(16)10-5-7-15-8-6-10;/h3-4,9-10,15H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZSCTNFLLYEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2CCNCC2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.